molecular formula C13H19Br B2489094 1-(1-Bromo-3-methylbutyl)-4-ethylbenzene CAS No. 1409312-53-3

1-(1-Bromo-3-methylbutyl)-4-ethylbenzene

Cat. No.: B2489094
CAS No.: 1409312-53-3
M. Wt: 255.199
InChI Key: NKWGREOLPXJIFE-UHFFFAOYSA-N
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Description

1-(1-Bromo-3-methylbutyl)-4-ethylbenzene is a useful research compound. Its molecular formula is C13H19Br and its molecular weight is 255.199. The purity is usually 95%.
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Scientific Research Applications

Brominated Flame Retardants

  • Occurrence and Risks of Novel Brominated Flame Retardants (NBFRs): A critical review focusing on the occurrence of 63 NBFRs in various environments, including indoor air, dust, consumer goods, and food. The review highlights the need for further research on the environmental fate and toxicity of these compounds. It points out large knowledge gaps for many NBFRs, underscoring the importance of optimized analytical methods and further research on their potential leaching and environmental impacts (Zuiderveen, Slootweg, & de Boer, 2020).

Synthesis of Complex Molecules

  • Practical Synthesis of 2-Fluoro-4-bromobiphenyl: A study describing a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory material. The study highlights challenges and solutions in the synthesis process, pointing out the relevance of brominated intermediates in pharmaceutical manufacturing (Qiu et al., 2009).

Environmental and Health Assessments

  • Polybrominated Dibenzo-p-dioxins and Dibenzofurans: Research on the environmental and health impacts of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are contaminants in brominated flame retardants. These compounds are of concern due to their potential for toxicity and environmental persistence. The study underscores the importance of understanding the environmental fate and health effects of brominated organic compounds (Mennear & Lee, 1994).

Properties

IUPAC Name

1-(1-bromo-3-methylbutyl)-4-ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Br/c1-4-11-5-7-12(8-6-11)13(14)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWGREOLPXJIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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